1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
CAS No.:
Cat. No.: VC14824471
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one -](/images/structure/VC14824471.png)
Specification
Molecular Formula | C11H14N4O |
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Molecular Weight | 218.26 g/mol |
IUPAC Name | 1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C11H14N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h2-5H,1,6-9H2 |
Standard InChI Key | USRIQEMIJBUTMF-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one (molecular formula: CHNO) features a piperazine ring substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a propenone chain. The piperazine moiety contributes to conformational flexibility, enabling adaptive binding to biological targets, while the pyrimidine ring introduces hydrogen-bonding capabilities via its nitrogen atoms . The α,β-unsaturated ketone (propenone) group serves as a Michael acceptor, a critical feature for covalent interactions with nucleophilic residues in enzymes or receptors.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous structures such as (E)-3-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one (CAS: 1351406-38-6) provide insights. In such derivatives, nuclear magnetic resonance (NMR) spectra reveal distinct signals: the pyrimidine protons resonate at δ 8.3–8.5 ppm (doublet), while the piperazine methylene groups appear as multiplets near δ 2.5–3.5 ppm . Infrared (IR) spectroscopy typically shows a strong carbonyl stretch at ~1,680 cm, confirming the propenone functionality.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 220.23 g/mol |
Hydrogen Bond Donors | 1 (pyrimidine N-H) |
Hydrogen Bond Acceptors | 5 (3 pyrimidine N, 1 ketone O) |
Rotatable Bonds | 3 |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategies
The synthesis of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically follows a modular approach:
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Piperazine Functionalization: 1-(2-Pyrimidyl)piperazine (CAS: 20980-22-7) serves as the starting material, synthesized via nucleophilic aromatic substitution between piperazine and 2-chloropyrimidine .
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Propenone Installation: A Claisen-Schmidt condensation reaction couples the piperazine-pyrimidine intermediate with an aldehyde (e.g., acrolein) under basic conditions (KOH/EtOH). This step requires precise pH control to avoid side reactions .
Critical Reaction Parameters:
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Solvent: Ethanol or 1,4-dioxane to enhance solubility of intermediates .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Industrial-Scale Optimization
Industrial production emphasizes green chemistry principles:
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Catalyst Selection: Potassium hydroxide minimizes waste compared to stoichiometric bases .
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Solvent Recovery: Ethanol is recycled via distillation, reducing environmental impact.
Compound | Target | IC | Source |
---|---|---|---|
(E)-3-Phenyl-1-(4-(pyrimidin-2-yl)... | Serotonin 5-HT | 12 nM | |
(E)-1-(4-(2-methyl-6-(CF)pyr... | Influenza A Polymerase | 0.8 μM |
Analytical Characterization Techniques
Chromatographic and Spectroscopic Methods
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HPLC: Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>98%) with retention time ~6.2 min .
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Mass Spectrometry: ESI-MS shows [M+H] at m/z 221.1, consistent with the molecular formula.
Stability and Degradation Profiling
Forced degradation studies (acidic, basic, oxidative conditions) reveal susceptibility to hydrolysis at the ketone group under acidic pH (t = 4 h at pH 2). Stabilization strategies include lyophilization and storage at -20°C .
Comparative Analysis with Structural Analogs
Impact of Substituents on Bioactivity
Replacing the propenone’s terminal hydrogen with a phenyl group (as in CAS: 1351406-38-6) increases lipophilicity (logP from 1.2 to 2.8), enhancing blood-brain barrier penetration but reducing aqueous solubility . Conversely, trifluoromethyl substitution (CAS: 2035007-57-7) improves metabolic stability by resisting cytochrome P450 oxidation.
Structure-Activity Relationship (SAR) Trends
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Piperazine Flexibility: N-Methylation (as in buspirone metabolites) reduces receptor selectivity, underscoring the importance of the free amine .
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Pyrimidine Positioning: 2-Pyrimidyl derivatives exhibit higher affinity for serotonin receptors than 4-pyrimidyl analogs .
Future Directions and Applications
Targeted Drug Delivery Systems
Encapsulation in nanoparticles (e.g., PLGA) could mitigate hydrolysis issues, enabling sustained release in physiological environments. Preliminary in vivo studies in murine models are warranted to assess bioavailability and toxicity.
Computational Modeling and Virtual Screening
Docking simulations using the PA-PB1 interface (PDB: 3CM8) predict strong binding (ΔG = -9.2 kcal/mol) via hydrogen bonds between the pyrimidine nitrogen and Arg78. Machine learning models trained on analogous compounds may accelerate lead optimization.
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